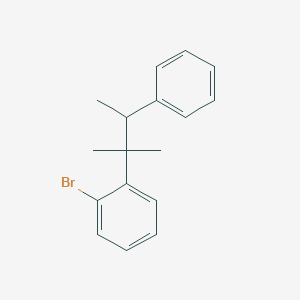
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2-methyl-3-phenylbutan-2-yl group. The presence of both the bromine atom and the bulky alkyl group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(2-methyl-3-phenylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes starting from simpler aromatic compounds. These methods often require optimization of reaction conditions to maximize yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The alkyl side chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative.
Scientific Research Applications
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene exerts its effects typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the bromine. The bulky alkyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene can be compared with other bromobenzenes and alkyl-substituted benzenes:
1-Bromo-2-methylbenzene: This compound lacks the bulky alkyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-1-methylbenzene: Similar to 1-Bromo-2-methylbenzene but with the bromine and methyl groups in different positions, affecting its reactivity and selectivity.
1-Bromo-3-methyl-2-butene: This compound features a different alkyl group, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
61592-95-8 |
|---|---|
Molecular Formula |
C17H19Br |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H19Br/c1-13(14-9-5-4-6-10-14)17(2,3)15-11-7-8-12-16(15)18/h4-13H,1-3H3 |
InChI Key |
KCPHLPJEUPHNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















